![molecular formula C16H19NO2 B104532 1-Cyclohexylmethyl-1h-indole-3-carboxylic acid CAS No. 858515-71-6](/img/structure/B104532.png)
1-Cyclohexylmethyl-1h-indole-3-carboxylic acid
Description
1-Cyclohexylmethyl-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and modifications on this core can lead to compounds with various biological functions.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Friedel-Crafts reaction, as seen in the synthesis of 3-substituted indoles through a carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction in water . Another approach is the Ullmann reaction, which was used to convert 1H-indoles to 1-phenylindoles, as described in the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids10. Additionally, the synthesis of cyclohexane-1-carboxylic acid derivatives has been reported, where the key steps included ring-closing metathesis and diastereoselective Grignard reactions .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, with various substituents that can modify the compound's properties. The cyclohexylmethyl group attached to the indole core in this compound would likely influence the molecule's conformation and potentially its biological activity. The crystallographic characterization of similar structures, such as 1-aminocyclohexane-1-carboxylic acid derivatives, has shown that the cyclohexane rings typically adopt a chair conformation, which is a stable form for cyclohexane derivatives .
Chemical Reactions Analysis
Indole carboxylic acids can participate in various chemical reactions due to the reactive sites on both the indole ring and the carboxylic acid moiety. For instance, indole-2-carboxylic acids can undergo Dieckmann cyclization to yield hydroxy indole derivatives10. The carboxylic acid group also allows for the formation of acid-base complexes, as seen with cyclohexane-1,3-cis,5-cis-tricarboxylic acid forming supramolecular structures with organic bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the indole and cyclohexylmethyl groups. Indole derivatives are generally known for their moderate polarity, which can be altered by substituents. The presence of a carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can affect solubility and crystallization behavior. The cyclohexylmethyl group would add lipophilicity to the molecule, potentially affecting its biological distribution and interaction with biological targets .
properties
IUPAC Name |
1-(cyclohexylmethyl)indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZXRWRMQWNXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024695 | |
Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
858515-71-6 | |
Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can the analysis of impurities in seized MDMB-CHMICA samples help in understanding the manufacturing process of this synthetic cannabinoid?
A1: The study by [] found that different synthesis methods and conditions for MDMB-CHMICA, specifically the final coupling of 1-Cyclohexylmethyl-1H-indole-3-carboxylic acid with the appropriate amino acid, led to distinct impurity profiles. These "chemical fingerprints" are like a signature, allowing researchers to potentially trace back the synthetic route and identify common production methods or even specific labs. [] This is critical for law enforcement agencies attempting to control the spread of these dangerous substances.
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